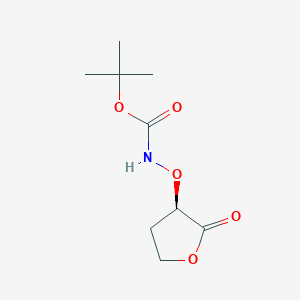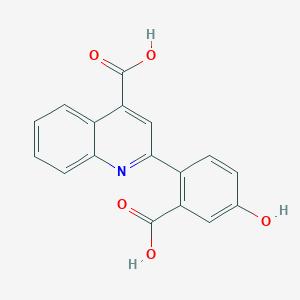
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H11NO5 and a molecular weight of 309.28 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . For instance, a few drops of concentrated sulfuric acid can be added to a solution of the precursor compound in methanol, followed by heating under reflux for an extended period .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with a catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .
Applications De Recherche Scientifique
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as human tissue-nonspecific alkaline phosphatase, by binding to their active sites . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: Similar in structure but with different functional groups.
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid: Contains chlorine substituents, altering its chemical properties.
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid: Features an ethoxy group, impacting its reactivity and applications.
Uniqueness
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H11NO5 |
|---|---|
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
2-(2-carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11NO5/c19-9-5-6-11(12(7-9)16(20)21)15-8-13(17(22)23)10-3-1-2-4-14(10)18-15/h1-8,19H,(H,20,21)(H,22,23) |
Clé InChI |
LJYNLRGZOIPYKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


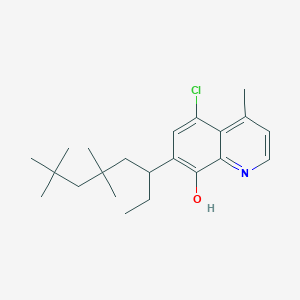
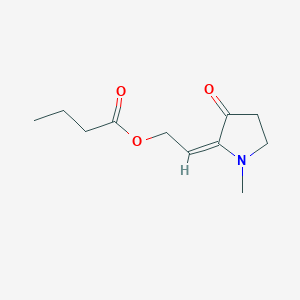
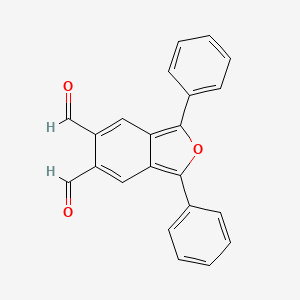
![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
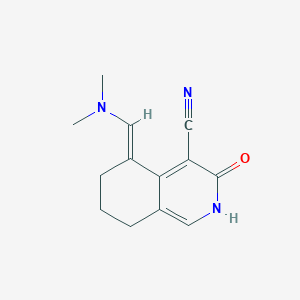
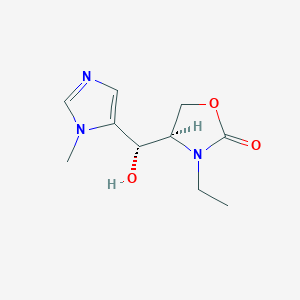
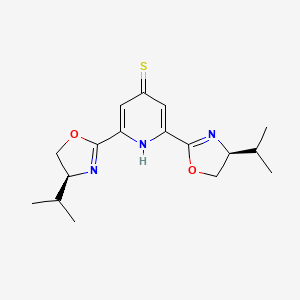
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-](/img/structure/B12877542.png)




![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
